molecular formula C23H24N2O B5881451 N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide

N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B5881451
M. Wt: 344.4 g/mol
InChI Key: LFVUSOGTVBTUBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, including Suzuki-Miyaura coupling, are employed to introduce specific functional groups . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives .

Scientific Research Applications

N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects .

Properties

IUPAC Name

N-cyclopentyl-2-(2,5-dimethylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-15-11-12-16(2)19(13-15)22-14-20(18-9-5-6-10-21(18)25-22)23(26)24-17-7-3-4-8-17/h5-6,9-14,17H,3-4,7-8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVUSOGTVBTUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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